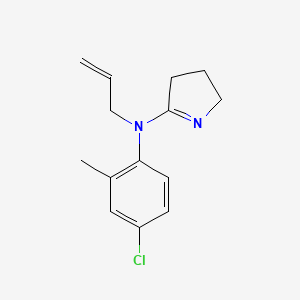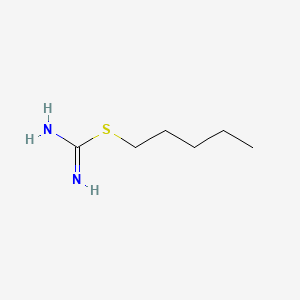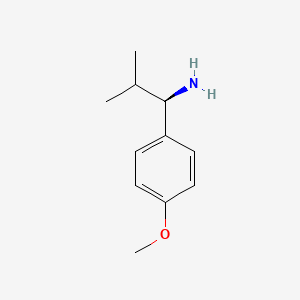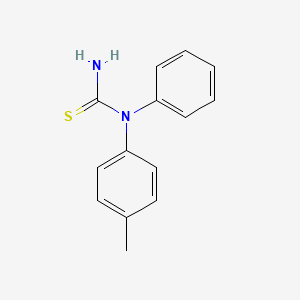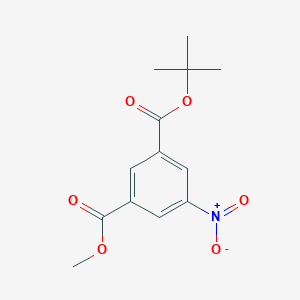
1-(Tert-butyl) 3-methyl 5-nitroisophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butyl) 3-methyl 5-nitroisophthalate is an organic compound with the molecular formula C13H17NO6 It is a derivative of isophthalic acid, characterized by the presence of a tert-butyl group, a methyl group, and a nitro group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(Tert-butyl) 3-methyl 5-nitroisophthalate can be synthesized through the esterification of 5-nitroisophthalic acid with tert-butyl alcohol and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(Tert-butyl) 3-methyl 5-nitroisophthalate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base or acid catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 1-(Tert-butyl) 3-methyl 5-aminoisophthalate.
Substitution: Various amides or esters depending on the nucleophile used.
Hydrolysis: 5-nitroisophthalic acid and tert-butyl alcohol or methanol.
科学的研究の応用
1-(Tert-butyl) 3-methyl 5-nitroisophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(Tert-butyl) 3-methyl 5-nitroisophthalate depends on the specific application and the target molecule
Binding to active sites: The compound may bind to the active site of an enzyme, inhibiting its activity.
Receptor interaction: It may interact with specific receptors on cell surfaces, modulating cellular responses.
Chemical modification: The compound may undergo chemical reactions that modify the structure and function of target molecules.
類似化合物との比較
1-(Tert-butyl) 3-methyl 5-nitroisophthalate can be compared with other similar compounds, such as:
Dimethyl 5-nitroisophthalate: Lacks the tert-butyl group, leading to different chemical properties and reactivity.
1-(Tert-butyl) 3-methyl 5-aminoisophthalate:
1-(Tert-butyl) 3-methyl isophthalate: Lacks the nitro group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential for diverse applications in research and industry.
特性
分子式 |
C13H15NO6 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC名 |
3-O-tert-butyl 1-O-methyl 5-nitrobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H15NO6/c1-13(2,3)20-12(16)9-5-8(11(15)19-4)6-10(7-9)14(17)18/h5-7H,1-4H3 |
InChIキー |
BKGNOTVCTCCSCV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13975899.png)

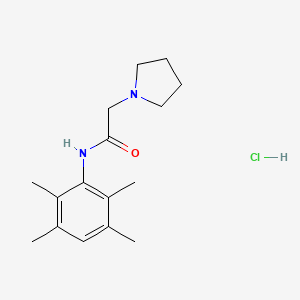
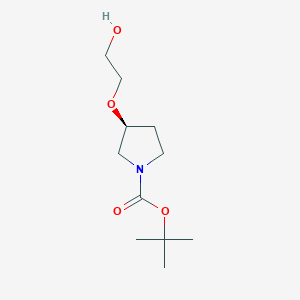
![6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13975921.png)
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13975923.png)
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B13975930.png)
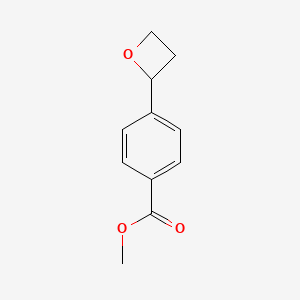
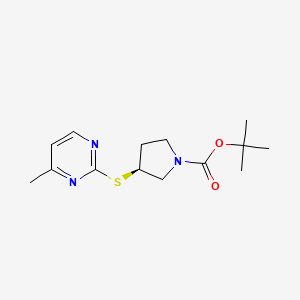
![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)
